N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core, methoxy groups, and a carboxamide functional group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-25-15-5-7-17-14(11-15)12-16(21(24)28-17)20(23)22-9-8-13-4-6-18(26-2)19(10-13)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACJODMVRPKESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Key Methodologies
Core Chromene Synthesis
The 6-methoxy-2-oxo-2H-chromene scaffold serves as the foundation. Common strategies for constructing this core include:
- Perkin Reaction : Condensation of salicylaldehyde derivatives with acetic anhydride under basic conditions.
- Pechmann Condensation : Reaction of phenolic derivatives with β-ketoesters in the presence of Lewis acids.
For 6-methoxy substitution, methoxylation of hydroxychromene precursors or direct synthesis using 6-methoxyphenol derivatives is required.
Carboxamide Functionalization
Two primary methods dominate carboxamide installation:
Carbonyl Chloride Intermediate Route
Steps :
- Chromene-Core Activation : Convert 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Amine Coupling : React the acid chloride with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous conditions (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl.
Advantages :
- High yields (typically 80–90% based on analogous reactions).
- Short reaction times (often 2–4 hours at room temperature).
Limitations :
- Requires careful handling of corrosive reagents.
- Potential side reactions if moisture is introduced.
Ester Intermediate Route
Steps :
- Ester Formation : Synthesize ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate via esterification of the carboxylic acid precursor.
- Amine Displacement : React the ester with 2-(3,4-dimethoxyphenyl)ethylamine under reflux in ethanol or toluene.
Advantages :
- Mild conditions (reflux for 6–8 hours).
- Avoids hazardous acid chloride intermediates.
Limitations :
Data Tables
Table 1: Comparison of Synthetic Routes
Table 2: Critical Reaction Parameters
| Step | Carbonyl Chloride Route | Ester Route |
|---|---|---|
| Solvent | Dichloromethane/THF | Ethanol or toluene |
| Base | Triethylamine or pyridine | None |
| Temperature | 25°C | 78–110°C |
| Reaction Time | 2–4 hrs | 6–8 hrs |
Challenges and Mitigation Strategies
Side Reactions
Scalability
- Carbonyl Chloride Route : Scalable for industrial production due to rapid kinetics.
- Ester Route : Better suited for small-scale synthesis due to prolonged reflux times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carboxamide group using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amides.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to alter cellular signaling pathways.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Similar structure but different functional groups, leading to variations in biological activity and chemical reactivity.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Shares the dimethoxyphenyl group but has a different core structure, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O8, indicating the presence of multiple functional groups including methoxy and carboxamide, which are crucial for its biological interactions. The chromene core structure, characterized by a fused benzene and pyran ring, enhances its potential for various biological activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial properties . Studies have shown effectiveness against various bacterial strains, likely due to the compound's ability to interact with biological membranes and cellular components. The chromene structure is often associated with enhanced antimicrobial activity, making it a promising candidate for further development in this area .
Metal Ion Detection
This compound has been identified as a potent fluorescent probe for detecting metal ions, particularly copper(II) ions in aqueous solutions. Its selective fluorescence response suggests potential applications in chemical sensing and environmental monitoring .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests its potential use as an antimicrobial agent in clinical settings .
- Fluorescent Sensing : In another investigation, the compound was utilized as a fluorescent sensor for copper ions, showing high selectivity and sensitivity. The binding affinity for Cu(II) ions was quantified using fluorescence spectroscopy, indicating its applicability in environmental monitoring .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Contains ethyl and methoxy substituents | Potential radical scavenging abilities |
| 6-Bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Bromine and butyl substituents | Potent acetylcholinesterase inhibitor |
| N-[2-(3-Methoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene | Nitro group present | Explored for metal ion detection |
This table highlights how variations in structural features can lead to distinct biological activities among chromene derivatives.
Q & A
Q. What are the common synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a chromene-3-carboxylic acid derivative with a substituted ethylamine. For example, coupling 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
- Step 2 : Optimization of reaction conditions (e.g., temperature, solvent, catalysts like triethylamine) to improve yield and purity. For instance, triethylamine is often added to neutralize HCl byproducts during amide bond formation .
- Step 3 : Purification via recrystallization or column chromatography. Ethyl acetate/hexane mixtures are commonly used for recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and coupling patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, chromene carbonyl at ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., observed [M+H] or [M-H] peaks matching theoretical values within ±0.001 Da) .
- IR Spectroscopy : Detection of amide C=O (~1650 cm) and chromene lactone (~1720 cm) .
Q. What in vitro assays are typically used to evaluate its biological activity?
- Anticancer Activity : Cell viability assays (e.g., MTT or SRB) against cancer cell lines, with IC determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion or fluorogenic substrates .
- Antimicrobial Screening : Broth microdilution assays (e.g., MIC values against S. aureus or E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
SAR strategies involve systematic modifications:
- Methoxy Group Positioning : Compare 3,4-dimethoxyphenyl vs. 4-methoxyphenyl ethylamine derivatives to assess steric/electronic effects on target binding .
- Chromene Core Substitutions : Introduce halogens (e.g., Cl at position 6) or methyl groups to enhance lipophilicity and membrane permeability .
- Amide Linker Replacement : Test urea or sulfonamide analogs to improve metabolic stability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like topoisomerases .
Q. How should researchers resolve contradictory data in biological activity assessments?
Contradictions (e.g., variable IC values across studies) can be addressed by:
- Standardizing Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
- Validating Target Engagement : Use orthogonal methods (e.g., thermal shift assays for protein binding confirmation) .
- Replicating in Multiple Cell Lines : Test across diverse models (e.g., MCF-7, HeLa, A549) to rule out cell-specific artifacts .
Q. What mechanistic studies elucidate its interaction with biological targets?
Advanced approaches include:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) to purified enzymes like topoisomerase II .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
- Metabolomic Profiling : LC-MS/MS to identify downstream metabolites and pathways (e.g., ROS generation in apoptosis) .
Q. What challenges arise in crystallographic analysis of this compound?
Crystallization hurdles include:
- Polymorphism : Multiple crystal forms due to flexible ethyl linker; mitigate by slow evaporation in DMSO/water .
- Solvent Trapping : Hydrate formation (e.g., dihydrates), resolved using anhydrous solvents like acetonitrile .
- Data Collection : Weak diffraction from small crystals (<0.1 mm); optimize with synchrotron radiation .
Q. How can isotopic labeling (e.g., C, H) aid in pharmacokinetic studies?
- Synthesis : Use deuterated reagents (e.g., CDOD for methyl group labeling) to track metabolic fate via HRMS .
- Applications :
- Quantify hepatic clearance using C-labeled analogs in LC-MS/MS .
- Map distribution in tissues via MALDI-TOF imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
